

Application Notes and Protocols for the Quantification of Reactive Yellow 185

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Compound of Interest

Compound Name: Reactive yellow 185

Cat. No.: B1168554

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These application notes provide detailed protocols for the quantification of **Reactive Yellow 185**, a green-light yellow azo dye, in various matrices.[1] The methodologies are intended for researchers, scientists, and professionals in drug development and textile industries. The protocols are based on established analytical techniques for similar reactive dyes and synthetic colorants.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the separation and quantification of **Reactive Yellow 185** from other dyes and impurities. A Diode Array Detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, which is useful for identifying and quantifying different components in a mixture.[2]

Experimental Protocol:

- Standard Preparation:
 - Prepare a stock solution of **Reactive Yellow 185** (100 mg/L) by accurately weighing 5.0 mg of the dye and dissolving it in 50 mL of purified water.[2]
 - Prepare a series of calibration standards by diluting the stock solution with the mobile phase eluent (A) to achieve the desired concentrations.[2]

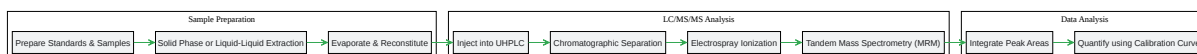
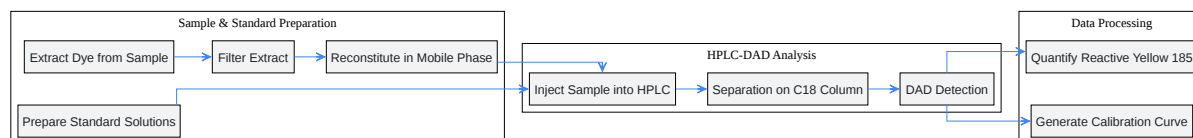
- Sample Preparation (e.g., from textile samples):
 - Accurately weigh 1 gram of the textile sample.
 - Extract the dye with 20 mL of methanol under sonication at 50°C for 30 minutes.[3]
 - Centrifuge the extract at 10,000 rpm for 10 minutes.[3]
 - Filter the supernatant through a 0.22 µm PTFE filter.[3]
 - Evaporate the solvent and reconstitute the residue in a known volume of the initial mobile phase.[3]
- HPLC-DAD Conditions:
 - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]
 - Mobile Phase: Gradient elution can be employed for complex mixtures. A common starting point is a gradient of acetonitrile and water (containing an ion-pairing agent like tetrabutylammonium bromide if needed).[4]
 - Flow Rate: 1.0 mL/min.[4]
 - Injection Volume: 20 µL.[4]
 - Detection: Monitor at the maximum absorption wavelength (λ_{max}) of **Reactive Yellow 185**. For initial analysis, a DAD can scan a range of wavelengths to determine the optimal wavelength.[2] For a similar reactive yellow dye ("Yellow-GR"), the λ_{max} was found to be 415 nm.[5]
 - Column Temperature: Room temperature.[4]

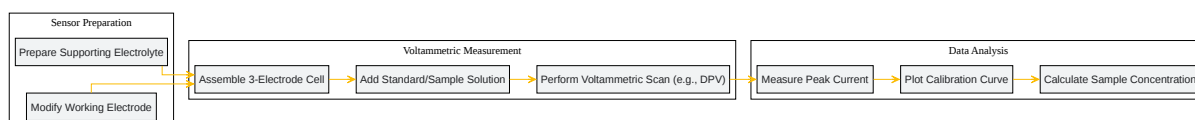
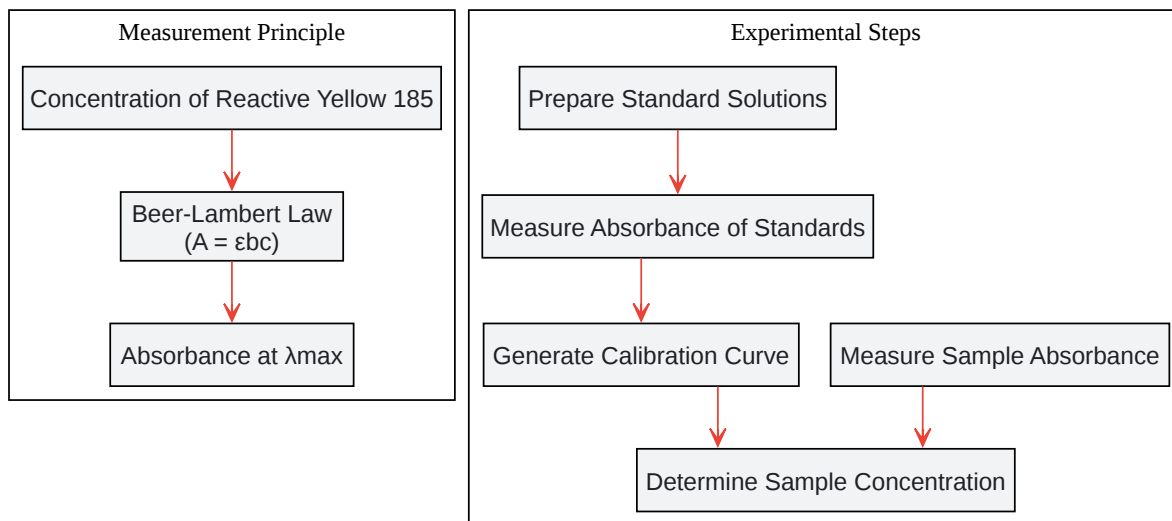
Quantitative Data Summary:

Parameter	Typical Value	Reference
Linearity (r^2)	> 0.99	[3]
Limit of Detection (LOD)	0.02 – 1.35 ng/mL	[3]
Limit of Quantification (LOQ)	0.06 – 4.09 ng/mL	[3]
Recovery	81.8 % to 114.1 %	[3]
Repeatability (%RSD)	1.1 % to 16.3 %	[3]

Note: These values are for a multi-dye LC/MS/MS method and should be established specifically for **Reactive Yellow 185** using the HPLC-DAD method.

Experimental Workflow:





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